7-Chloro-4-methylisoquinoline
Overview
Description
7-Chloro-4-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family Isoquinolines are characterized by a benzene ring fused to a pyridine ring The presence of a chlorine atom at the seventh position and a methyl group at the fourth position distinguishes this compound from other isoquinoline derivatives
Mechanism of Action
Target of Action
It’s worth noting that chloroquine, a compound with a similar structure, primarily targets heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a structurally similar compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The related compound chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites .
Result of Action
A study on a similar compound, 7-chloro-4- (phenylselanyl) quinoline, showed that it reduced mechanical and thermal hypersensitivities induced by paclitaxel, reduced anxious behavior, and cognitive impairment in mice . These effects were associated with the modulation of oxidative stress, reduction of neuroinflammation, and normalizing Ca 2+ ATPase activity in the spinal cord, cerebral cortex, and hippocampus of mice with Paclitaxel-induced peripheral neuropathy .
Biochemical Analysis
Biochemical Properties
7-Chloro-4-methylisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as catalase and superoxide dismutase . These interactions can modulate the enzyme’s activity, leading to changes in cellular oxidative stress levels. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types . It also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light or heat, can lead to its degradation and reduced efficacy . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, this compound can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methylisoquinoline can be achieved through several methods:
Skraup Synthesis: This classical method involves the cyclization of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Doebner-Miller Synthesis: This method involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds.
Combes Synthesis: This method involves the reaction of aniline derivatives with β-ketoesters.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Skraup synthesis due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
Types of Reactions:
Nucleophilic Substitution: The chlorine atom at the seventh position can be substituted by various nucleophiles, leading to the formation of diverse derivatives.
Oxidation: The methyl group at the fourth position can undergo oxidation to form carboxylic acids or aldehydes.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar solvents like methanol or ethanol are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products:
Nucleophilic Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of 7-chloro-4-formylisoquinoline or 7-chloro-4-carboxyisoquinoline.
Reduction: Formation of 7-chloro-4-methyltetrahydroisoquinoline.
Scientific Research Applications
7-Chloro-4-methylisoquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial and anticancer agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinoline alkaloids.
Industrial Applications: It is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
7-Chloroquinoline: Used in the synthesis of various pharmaceuticals.
4-Methylisoquinoline: Lacks the chlorine atom but shares similar structural features.
Uniqueness: 7-Chloro-4-methylisoquinoline is unique due to the combined presence of a chlorine atom at the seventh position and a methyl group at the fourth position. This unique structure imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
7-chloro-4-methylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTPHDZYRGQBSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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